Fumaryl acetone

Vue d'ensemble

Description

Fumarylacetone, also known as (2E)-4,6-Dioxo-2-heptenoic acid, is a chemical compound with the empirical formula C7H8O4 . It has a molecular weight of 156.14 . It is used for research and development purposes .

Physical and Chemical Properties Analysis

Fumarylacetone is a compound with a molecular weight of 156.14 and an empirical formula of C7H8O4 . It is used for research and development purposes and is stored at temperatures between 2-8°C . More specific physical and chemical properties would require experimental determination or advanced computational predictions .

Applications De Recherche Scientifique

Metabolic and Biochemical Role

Role in Tyrosine Metabolism and Toxicity

Fumarylacetone is part of the tyrosine catabolism pathway. It is linked to the inhibition of glutathione S-transferase zeta, an enzyme involved in this pathway. This inhibition affects the metabolism of substances like dichloroacetate, potentially influencing its biotransformation and toxicity. This finding is significant in understanding the metabolic processes and potential toxicological impacts of compounds in this pathway (Cornett et al., 1999).

Therapeutic Targeting in Hereditary Tyrosinemia

In hereditary tyrosinemia type I, a deficiency in fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate and related compounds, including fumarylacetone. Research on targeting FAH for chemical modulation provides insights into potential therapeutic interventions for this genetic disorder (Gil-Martínez et al., 2021).

Chemical Mechanisms and Interactions

Interaction with Glutathione in Enzymatic Processes

Studies on maleylacetone cis-trans-isomerase reveal insights into the reaction of coenzyme glutathione (GSH) with maleylacetone and its trans isomer, fumarylacetone. The interaction between these compounds and GSH plays a critical role in certain enzymatic processes, offering deeper understanding of biochemical mechanisms (Seltzer & Lin, 1979).

Role in Hydrolysis Reactions

Fumarylacetone is involved in hydrolysis reactions catalyzed by fumarylacetoacetate fumarylhydrolase. Understanding these kinetics is important for comprehending various metabolic pathways and potential therapeutic targets, particularly in the context of metabolic disorders like hereditary tyrosinemia (Angus, 1976).

Biotechnological Applications

Metabolic Engineering for Fumaric Acid Production

Research into the metabolic engineering of organisms like Escherichia coli and Rhizopus oryzae for fumaric acid production often involves the manipulation of pathways including fumarylacetoacetate and fumarylacetone. These studies are pivotal in developing sustainable biotechnological methods for producing valuable chemicals (Song & Lee, 2015).

Enhancement of Human Hepatocytes in Xenorepopulation Models

https://consensus.app/papers/expansion-human-hepatocytes-fah−−rag2−−il2rg−−-mice-azuma/8d1a4182d2ef5c89ad93669e21600375/?utm_source=chatgpt).

Safety and Hazards

Fumarylacetone is used for research and development purposes and is not intended for medicinal, household, or other uses . In case of exposure, it is recommended to move the person to fresh air if inhaled, wash off with soap and plenty of water if it comes in contact with skin, flush eyes with water if it comes in contact with eyes, and never give anything by mouth to an unconscious person if swallowed .

Propriétés

IUPAC Name |

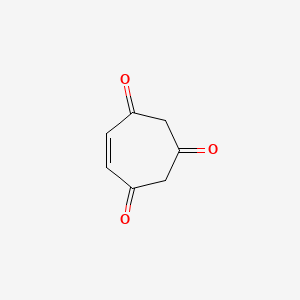

cyclohept-6-ene-1,3,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-1-2-6(9)4-7(10)3-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBCDZWXQXOVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212166 | |

| Record name | Fumaryl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62966-21-6 | |

| Record name | Fumarylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062966216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaryl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

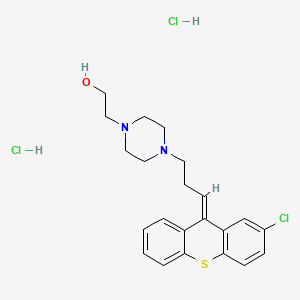

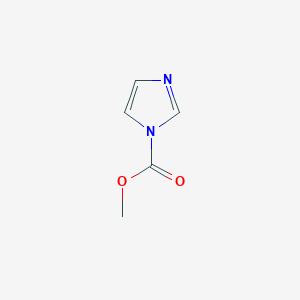

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3334315.png)